molecular formula C26H45NO18 B225820 Validamycin E CAS No. 12650-71-4

Validamycin E

Cat. No.: B225820
CAS No.: 12650-71-4
M. Wt: 659.6 g/mol
InChI Key: MSZAIRLAOKNKFW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Validamycin E primarily targets the enzyme trehalase . Trehalase is widely spread among animals, plants, insects, and microorganisms . This enzyme is responsible for the degradation of trehalose, a type of sugar that serves an important role in various biological mechanisms such as the active transport of glucose into the intestines, reserve supply of energy, and germination of spores .

Mode of Action

This compound is structurally similar to trehalose and acts as a competitive inhibitor for trehalase . By binding to the active site of the enzyme, it prevents trehalose from accessing the site, thereby inhibiting the enzyme’s activity . This results in the disruption of trehalose degradation and the associated biological mechanisms .

Biochemical Pathways

The inhibition of trehalase by this compound affects the trehalose metabolic pathway . Trehalose is a crucial component in various organisms, serving as an energy source and stress protectant. By inhibiting trehalase, this compound disrupts the breakdown of trehalose, leading to alterations in energy metabolism and stress responses .

Pharmacokinetics

It is known that this compound is soluble in water, methanol, dmso, dmf, acetone, and ethanol , which suggests that it may have good bioavailability.

Result of Action

The inhibition of trehalase by this compound leads to several molecular and cellular effects. In plants, this compound is effective against certain pathogens but only decreases their virulence instead of exhibiting a fungicidal effect . In insects, the inhibition of trehalase, which is responsible for trehalose degradation and has important functions in insect growth and chitin synthesis, suggests that this compound has potential for pest control uses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of this compound by Streptomyces hygroscopicus is thermo-regulated, with a high yield achieved by culturing the strain at 37°C . Additionally, the use of process wastewater in the fermentation medium for this compound production has been shown to reduce production costs and be environmentally friendly .

Biochemical Analysis

Biochemical Properties

Validamycin E plays a crucial role in biochemical reactions by inhibiting the enzyme trehalase, which is responsible for the hydrolysis of trehalose into glucose. This inhibition affects various biological processes that rely on trehalose metabolism. This compound interacts with trehalase by binding to its active site, preventing the enzyme from catalyzing the breakdown of trehalose. This interaction is competitive, meaning that this compound competes with trehalose for binding to trehalase . Additionally, this compound has been shown to affect the production of other enzymes, such as laminarinase and glucan synthetase, in certain fungal species .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In fungi, it disrupts the normal metabolism of trehalose, leading to an accumulation of trehalose and a reduction in glucose availability. This disruption affects cellular functions such as energy storage, stress response, and cell wall synthesis. In insects, this compound inhibits trehalase activity, leading to reduced trehalose hydrolysis and subsequent effects on chitin synthesis and insect growth . The compound also influences cell signaling pathways and gene expression related to trehalose metabolism and stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of trehalase, where it acts as a competitive inhibitor. By occupying the active site, this compound prevents trehalase from hydrolyzing trehalose into glucose. This inhibition disrupts the normal metabolic processes that rely on trehalose as a source of glucose. Additionally, this compound has been shown to interact with other enzymes and proteins involved in carbohydrate metabolism, further affecting cellular functions . The compound’s ability to inhibit trehalase and other enzymes makes it a potent antifungal and insecticidal agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on trehalase over extended periods . Prolonged exposure to this compound can lead to adaptive responses in some organisms, such as increased expression of alternative metabolic pathways or enzyme isoforms that bypass the inhibition of trehalase . These temporal effects highlight the importance of considering the duration and conditions of this compound exposure in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits trehalase activity without causing significant toxicity . Higher doses can lead to adverse effects, such as disruption of normal metabolic processes and toxicity in certain organisms. In insect models, for example, high doses of this compound have been shown to cause developmental abnormalities and increased mortality . These dosage-dependent effects underscore the importance of optimizing the concentration of this compound for specific applications to minimize adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to trehalose metabolism. By inhibiting trehalase, this compound disrupts the normal hydrolysis of trehalose into glucose, leading to an accumulation of trehalose and a reduction in glucose availability . This disruption affects various downstream metabolic processes that rely on glucose as a substrate, such as glycolysis and the synthesis of other carbohydrates. Additionally, this compound has been shown to influence the expression of genes involved in trehalose synthesis and metabolism, further affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in water and other solvents, allowing it to diffuse readily across cell membranes . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its movement to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue permeability, binding affinity to cellular components, and the presence of transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific enzymes and proteins. This compound is known to localize to the cytoplasm, where it interacts with trehalase and other enzymes involved in carbohydrate metabolism . Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications that influence its localization and activity. The precise localization of this compound within cells can affect its inhibitory effects and overall function in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Validamycin E is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of validamycin compounds. The fermentation process involves the use of a nutrient-rich medium, and the production is optimized by controlling factors such as temperature, pH, and aeration .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process begins with the inoculation of Streptomyces hygroscopicus into a sterile fermentation medium. The fermentation is carried out at a controlled temperature, usually around 30-37°C, to maximize yield . After fermentation, the broth is subjected to extraction and purification processes to isolate this compound. This typically involves solvent extraction, followed by chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Validamycin E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(14(33)17(36)13(7)32)27-10-2-8(4-29)23(19(38)15(10)34)44-26-22(41)20(39)24(12(6-31)43-26)45-25-21(40)18(37)16(35)11(5-30)42-25/h1,8-41H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZAIRLAOKNKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925571
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12650-71-4
Record name Validamycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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